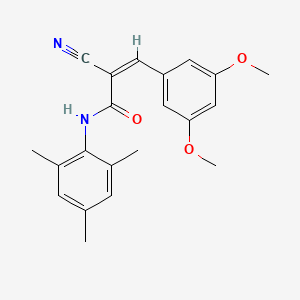
(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide, commonly known as DMCM, is a chemical compound that belongs to the family of benzodiazepines. It is a potent antagonist of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. DMCM has been extensively studied for its potential use in scientific research applications due to its ability to modulate the GABA-A receptor.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
One avenue of research involves the synthesis and structural analysis of related compounds, offering insights into the chemistry and potential applications of similar enaminone derivatives. For instance, studies on the synthesis of enaminone derivatives bearing biologically active moieties have highlighted their potential in inducing cytoprotective enzymes, suggesting a broader application in medicinal chemistry (Alsaid et al., 2015). Additionally, the preparation and characterization of compounds through various chemical reactions, including O,N and N,N double rearrangement processes, have been detailed, shedding light on the synthetic pathways and structural aspects of similar cyano-containing compounds (Yokoyama, Hatanaka, & Sakamoto, 1985).
Polymeric Materials Development
Research has also explored the development of polymeric materials incorporating cyano groups, reflecting the compound's relevance in material science. For example, the synthesis of soluble and curable poly(phthalazinone ether amide)s with terminal cyano groups has been reported, demonstrating the compound's utility in creating heat-resistant polymeric materials (Yu et al., 2009). This research underscores the potential for using related cyano-containing compounds in high-performance materials.
Anticancer Activity
A significant area of application for enaminone derivatives and related compounds is in anticancer research. Studies have investigated the anticancer activity of novel dihydropyrimidinone derivatives, illustrating the therapeutic potential of such compounds (Bhat et al., 2022). These findings contribute to the ongoing search for new cancer treatments and highlight the compound's relevance in medicinal chemistry.
Targeting Viral Infections
Furthermore, compounds similar to "(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide" have been studied for their antiviral properties. Research has identified certain enamide derivatives as potent inhibitors of Zika virus replication, demonstrating the compound's potential in developing antiviral treatments (Riva et al., 2021).
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13-6-14(2)20(15(3)7-13)23-21(24)17(12-22)8-16-9-18(25-4)11-19(10-16)26-5/h6-11H,1-5H3,(H,23,24)/b17-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXYYNOJBUBOJY-IUXPMGMMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC(=CC(=C2)OC)OC)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C(=C\C2=CC(=CC(=C2)OC)OC)/C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

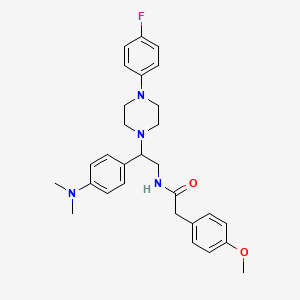
![N-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2391117.png)

![N-{[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl}but-2-ynamide](/img/structure/B2391120.png)

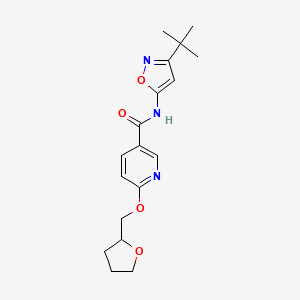
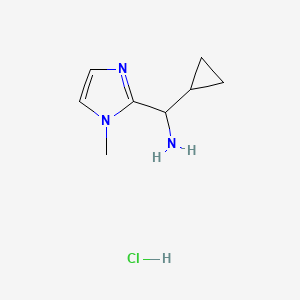
![3,4,5-trimethoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391128.png)
![1,3,6,7-tetramethyl-8-(2-((4-methylbenzyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391130.png)

![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl diethylcarbamate](/img/structure/B2391134.png)
![(E)-N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2391135.png)
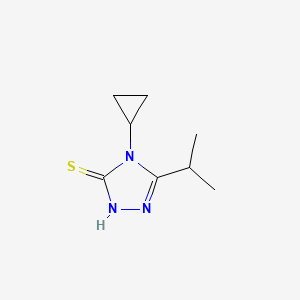
![2-methyl-N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide](/img/structure/B2391138.png)